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Compound of Interest

Compound Name:

1,1,1-

Tris(diphenylphosphinomethyl)eth

ane

CAS No.: 22031-12-5

Cat. No.: B1585349

Get Quote

This guide provides a comprehensive overview of the key spectroscopic techniques used to

characterize the tripodal phosphine ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane,

commonly known as Triphos. Designed for researchers, scientists, and professionals in drug

development and catalysis, this document delves into the practical and theoretical aspects of

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to

this versatile ligand.

Introduction: The Significance of Triphos and Its
Spectroscopic Fingerprint
Triphos is a tridentate phosphine ligand renowned for its ability to form stable complexes with a

wide array of transition metals.[1] Its unique tripodal structure enforces a facial coordination

geometry, which can impart specific catalytic activities and stereochemical control in chemical

reactions.[1] A thorough understanding of its spectroscopic properties is paramount for

confirming its synthesis, assessing its purity, and elucidating the structure of its metallic

complexes. This guide will explore the fundamental spectroscopic data of the free Triphos
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ligand, providing the necessary foundation for its application in coordination chemistry and

catalysis.

Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure

of Triphos. The ligand features a central quaternary carbon atom bonded to a methyl group and

three methylene (-CH₂-) groups. Each methylene group is, in turn, attached to a

diphenylphosphino (-PPh₂) moiety. This structure gives rise to distinct signals in various

spectroscopic analyses, which will be detailed in the subsequent sections.

Caption: Molecular structure of 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Triphos in

solution. The key nuclei to probe are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy
The proton NMR spectrum of Triphos provides valuable information about the different types of

protons in the molecule.

Expected ¹H NMR Data (CDCl₃):

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Expert Interpretation: The aromatic region of the spectrum typically shows a complex multiplet

due to the overlapping signals of the ortho, meta, and para protons of the six phenyl rings. The

methylene protons appear as a singlet, indicating that they are chemically equivalent. Similarly,

the three protons of the methyl group give rise to a single resonance. The integration of these

signals should correspond to a 30:6:3 ratio, confirming the presence of all the proton-containing

groups in the molecule.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon framework of the Triphos ligand.

Expected ¹³C NMR Data (CDCl₃):

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Expert Interpretation: The aromatic region will display multiple signals corresponding to the

different carbon environments within the phenyl rings. The ipso-carbon (the carbon directly

attached to the phosphorus atom) will appear as a distinct resonance. The aliphatic region will

show signals for the central quaternary carbon, the three equivalent methylene carbons, and

the methyl carbon.

³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly sensitive and informative technique for characterizing

organophosphorus compounds like Triphos.

Expected ³¹P NMR Data (CDCl₃):
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🔒 FULL PROTOCOL TRUNCATED
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data, please view the interactive version.

Unlock Full Protocol on Website

Expert Interpretation: The ³¹P NMR spectrum of the free Triphos ligand is expected to show a

single sharp resonance.[2] The chemical shift is characteristic of a trialkylphosphine with phenyl

substituents. The appearance of a single peak confirms the C₃v symmetry of the molecule in

solution, where all three phosphorus atoms are chemically and magnetically equivalent. Upon

coordination to a metal center, this signal will typically shift downfield, and its multiplicity may

change depending on the coordination mode and the presence of other phosphorus-containing

ligands.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. For Triphos, the IR spectrum is dominated by the vibrations of the phenyl and

aliphatic C-H bonds, as well as the P-C bonds.

Expected IR Data (ATR):
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Data sourced from the PubChem database for 1,1,1-Tris(diphenylphosphinomethyl)ethane.

[3]

Expert Interpretation: The presence of sharp bands in the 3050-3000 cm⁻¹ region is

characteristic of the C-H stretching vibrations of the aromatic phenyl groups. The aliphatic C-H

stretches from the methyl and methylene groups are observed in the 2950-2850 cm⁻¹ range.

The strong absorptions between 1480 and 1430 cm⁻¹ are due to the carbon-carbon stretching

vibrations within the aromatic rings. A key feature is the strong band around 1100 cm⁻¹, which

is characteristic of the P-Ph stretching vibration. The strong bands in the 740-690 cm⁻¹ region

are indicative of the out-of-plane C-H bending of the monosubstituted phenyl rings.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound.

Expected Mass Spectrometry Data:
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
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Calculated molecular weight for C₄₁H₃₉P₃ is 624.67 g/mol .[3]

Expert Interpretation: In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the

molecular ion peak ([M]⁺) may be observed, though fragmentation is common.[3] For a more

definitive identification, high-resolution mass spectrometry (HRMS) techniques such as

Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are preferred. These methods

would typically show the protonated molecular ion ([M+H]⁺) with a high degree of mass

accuracy, allowing for the unambiguous confirmation of the elemental composition of the

Triphos ligand.

Experimental Protocols
NMR Sample Preparation
A standardized protocol for preparing a Triphos sample for NMR analysis is as follows:

Solvent Selection: Choose a deuterated solvent in which the Triphos ligand is soluble, such

as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂).

Sample Weighing: Accurately weigh approximately 5-10 mg of the Triphos ligand into a

clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR

tube.
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Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved.

A brief sonication may be used if necessary.

Data Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra using a spectrometer with an

appropriate field strength (e.g., 400 MHz for ¹H).

Caption: Workflow for NMR sample preparation and data acquisition.

FTIR Sample Preparation (ATR)
For Attenuated Total Reflectance (ATR) FTIR spectroscopy:

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Background Spectrum: Record a background spectrum of the empty ATR crystal.

Sample Application: Place a small amount of the solid Triphos ligand directly onto the ATR

crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Data Acquisition: Collect the IR spectrum.

Conclusion
The spectroscopic characterization of Triphos using NMR, IR, and Mass Spectrometry provides

a comprehensive and definitive identification of this important ligand. A thorough understanding

of the expected spectral data is crucial for any researcher working with Triphos, as it forms the

basis for quality control and the subsequent analysis of its coordination chemistry. The data

and protocols presented in this guide serve as a valuable resource for the successful

application of Triphos in various fields of chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1585349?utm_src=pdf-body
https://en.wikipedia.org/wiki/1,1,1-Tris(diphenylphosphinomethyl)ethane
https://pubs.rsc.org/en/content/articlelanding/2014/dt/c4dt01633a
https://www.benchchem.com/product/b1585349?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/1,1,1-Tris(diphenylphosphinomethyl)ethane
https://pubs.rsc.org/en/content/getauthorversionpdf/c4dt02080d
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1-Tris_diphenylphosphinomethyl_ethane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1-Tris_diphenylphosphinomethyl_ethane
https://www.benchchem.com/product/b1585349#spectroscopic-data-of-triphos-nmr-ir-mass-spec
https://www.benchchem.com/product/b1585349#spectroscopic-data-of-triphos-nmr-ir-mass-spec
https://www.benchchem.com/product/b1585349#spectroscopic-data-of-triphos-nmr-ir-mass-spec
https://www.benchchem.com/product/b1585349#spectroscopic-data-of-triphos-nmr-ir-mass-spec
https://www.benchchem.com/product/b1585349?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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scientists and researchers to drive progress in science

and industry.
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